molecular formula C24H22N2O2 B2595216 3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 892271-19-1

3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2595216
CAS No.: 892271-19-1
M. Wt: 370.452
InChI Key: PIRJMMALTJKWDO-UHFFFAOYSA-N
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Description

3-Benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic small molecule based on the privileged quinazolinone scaffold, a structure of high interest in medicinal chemistry due to its diverse pharmacological profiles. This specific 1,3-disubstituted derivative is designed for advanced research applications, particularly in drug discovery. Quinazoline-2,4(1H,3H)-dione derivatives have demonstrated significant potential as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV , making them promising candidates for developing novel antimicrobial agents to address bacterial resistance problems . In oncology, this chemical scaffold has been identified as a potent framework for designing inhibitors against key enzymatic targets. Notably, derivatives have been developed as highly potent PARP-1/2 inhibitors , showing remarkable in vivo antitumor activity in models of breast and prostate cancer . Other quinazolinones function through mechanisms such as inducing apoptosis, inhibiting tumor cell migration, and suppressing angiogenesis . Beyond antimicrobial and anticancer research, compounds featuring the quinazoline-2,4(1H,3H)-dione core have shown promise in other therapeutic areas. They have been investigated as Na+/H+ exchanger type 1 (NHE-1) inhibitors , a validated target for cytoprotective, anti-ischemic, and anti-inflammatory effects, with potential applications for cardiovascular pathologies and glaucoma . The flexibility of the quinazolinone structure allows for extensive structure-activity relationship (SAR) studies, enabling researchers to optimize properties for specific targets. This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or personal use. All information provided is for scientific reference and does not constitute an endorsement for any specific application.

Properties

IUPAC Name

3-benzyl-1-[(2,5-dimethylphenyl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c1-17-12-13-18(2)20(14-17)16-25-22-11-7-6-10-21(22)23(27)26(24(25)28)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRJMMALTJKWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of Benzyl and Dimethylbenzyl Groups: The benzyl and dimethylbenzyl groups can be introduced via nucleophilic substitution reactions. For instance, the quinazoline core can be reacted with benzyl halides or dimethylbenzyl halides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of catalysts such as palladium or copper to facilitate the substitution reactions.

    Solvents: Selection of appropriate solvents like dimethylformamide or toluene to enhance reaction efficiency.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinazoline core to its corresponding dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or dimethylbenzyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Potassium carbonate, sodium hydride.

    Solvents: Dimethylformamide, toluene.

Major Products

    Oxidation Products: Quinazoline-2,4-dione derivatives.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione, as antimicrobial agents. The compound has been evaluated against various bacterial strains, demonstrating promising activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications at the 1- and 3-positions of the quinazoline scaffold can significantly enhance antimicrobial efficacy. For instance, derivatives with oxadiazole or thiadiazole moieties have shown improved activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ampicillin .

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coliMIC (mg/mL)
This compoundModerate (12 mm inhibition zone)Moderate (11 mm inhibition zone)75
Compound with oxadiazoleHigh (13 mm inhibition zone)Moderate (10 mm inhibition zone)70

Inhibition of Biological Pathways

The compound has also been studied for its ability to inhibit specific biological pathways related to cancer and inflammation.

c-Met and VEGFR-2 Inhibition

Research indicates that certain quinazoline derivatives can act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases. These pathways are crucial in cancer progression and angiogenesis. The incorporation of specific substituents on the quinazoline backbone enhances the inhibitory activity against these targets .

Synthetic Methods

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The methods often include:

  • N-Alkylation : Utilizing benzyl chloride or similar reagents to introduce the benzyl group.
  • Cyclization : Formation of the quinazoline ring through cyclization reactions involving anthranilic acid derivatives .

Mechanism of Action

The mechanism of action of 3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways, such as tyrosine kinases or G-protein coupled receptors.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: A simpler analog without the benzyl and dimethylbenzyl substitutions.

    4-anilinoquinazolines: Known for their kinase inhibitory activity and use in cancer therapy.

    2,4-diaminoquinazolines: Studied for their antimicrobial properties.

Uniqueness

3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives. The presence of benzyl and dimethylbenzyl groups can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.

Biological Activity

3-benzyl-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, which is known for its diverse biological activities. This compound features a quinazoline core with benzyl and dimethylbenzyl substituents, potentially enhancing its chemical properties and biological efficacy. Research into quinazoline derivatives has revealed significant antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
This compoundStaphylococcus aureus10-1275
Escherichia coli10-1280
Candida albicans10-1277

The compound exhibited moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with inhibition zones ranging from 10 to 12 mm and MIC values indicating effective concentrations for inhibition .

Antiviral Activity

In addition to its antibacterial properties, quinazoline derivatives have shown promise in antiviral applications. A related study on quinazoline-2,4(1H,3H)-diones demonstrated significant antiviral activity against vaccinia and adenovirus strains. Compounds in this class displayed EC50 values lower than established antiviral drugs like Cidofovir .

Table 2: Antiviral Efficacy of Quinazoline Derivatives

CompoundVirus TypeEC50 (µM)Reference Drug EC50 (µM)
24b11Vaccinia1.725
24b13Adenovirus6.2Variable

The findings suggest that the structural characteristics of these compounds are crucial for their antiviral efficacy .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These may include enzymes or receptors integral to cellular signaling pathways such as tyrosine kinases or G-protein coupled receptors. The modulation of pathways related to cell proliferation and apoptosis is also a potential mechanism through which this compound may exert its effects .

Case Studies and Research Findings

A series of investigations have been conducted to explore the biological activities of various quinazoline derivatives:

  • Antimicrobial Studies : In one study focusing on the synthesis of novel quinazoline derivatives, several compounds were evaluated for their antimicrobial properties using the Agar well diffusion method. The results indicated that certain derivatives had broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
  • Antiviral Screening : Another significant study utilized high-throughput screening assays to evaluate the antiviral activity of synthesized quinazolines against a panel of viruses. Notably, some compounds showed promising results against DNA viruses, suggesting a potential for development as antiviral agents .

Q & A

Q. What methodologies address low solubility of quinazoline-2,4-diones in pharmacological assays?

  • Methodological Answer : Solubility enhancement strategies include salt formation (e.g., HCl salts), co-solvents (DMSO/PEG mixtures), or nanoformulation (liposomes). notes that sulphamide-linked hybrids exhibit improved aqueous solubility due to hydrogen-bonding capacity, enabling in vivo antitumor testing .

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